molecular formula C21H19N3O2 B248337 1-Isonicotinoyl-4-(1-naphthoyl)piperazine

1-Isonicotinoyl-4-(1-naphthoyl)piperazine

Cat. No. B248337
M. Wt: 345.4 g/mol
InChI Key: HKERHMKZTCTRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(1-naphthoyl)piperazine, also known as INNP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various biological applications.

Mechanism of Action

The exact mechanism of action of 1-Isonicotinoyl-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. It has also been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

1-Isonicotinoyl-4-(1-naphthoyl)piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to possess potent biological activity. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-Isonicotinoyl-4-(1-naphthoyl)piperazine. One potential area of research is the development of new drugs and therapies based on its anti-tumor and anti-inflammatory properties. Another area of research is the exploration of its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-Isonicotinoyl-4-(1-naphthoyl)piperazine can be synthesized through a multistep process that involves the reaction of isonicotinic acid with 1-naphthoyl chloride, followed by the addition of piperazine. The resulting compound is then purified through various techniques, such as column chromatography, to obtain a high yield and purity.

Scientific Research Applications

1-Isonicotinoyl-4-(1-naphthoyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.

properties

Product Name

1-Isonicotinoyl-4-(1-naphthoyl)piperazine

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C21H19N3O2/c25-20(17-8-10-22-11-9-17)23-12-14-24(15-13-23)21(26)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-15H2

InChI Key

HKERHMKZTCTRQB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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